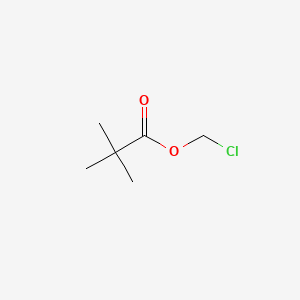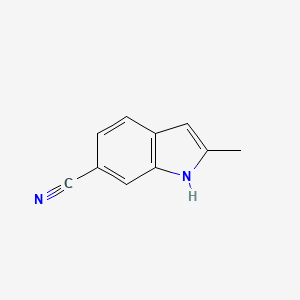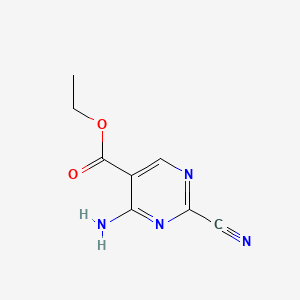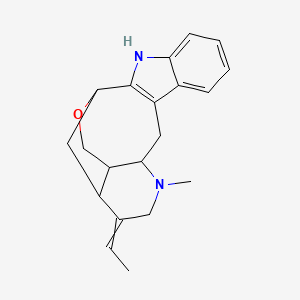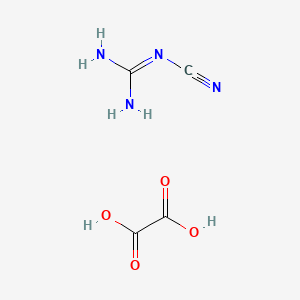
Cyanoguanidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyanoguanidine involves a series of reactions. One method involves the reaction of a metal oxide with a source of carbon to produce a finely divided metal carbide at an elevated temperature. This is immediately reacted with nitrogen gas to form a metal cyanamide . Another method involves ion-exchange between azolium chloride or iodide with silver dicyanamide .
Molecular Structure Analysis
The molecular structure of cyanoguanidine has been studied extensively. It is known that the structures and stabilities of cyanoguanidine and its isomers are of significant interest .
Chemical Reactions Analysis
Cyanoguanidine oxalate can undergo various chemical reactions. For instance, it can react with water to decompose the metal carbide into acetylene and acetylene-related compounds and metal hydroxide . The oxalate ions are linked to negative side effects of certain drugs, including severe nerve pain characterized by allodynia .
Aplicaciones Científicas De Investigación
Anion Receptors and Transmembrane Transporters
Studies have demonstrated the utility of cyanoguanidine derivatives as effective anion receptors and transmembrane transporters. Cyanoguanidine-containing compounds have shown significant affinity for oxo-anions in organic solutions and have been used as transmembrane chloride/nitrate antiporters. Their transport rates were notably enhanced in the presence of the valinomycin-K(+) complex, indicating their potential in modulating ion transport across cellular membranes (Wenzel et al., 2011).
Synthesis of Benzamides
Cyanoguanidine has been identified as a valuable reagent for the direct Friedel-Crafts carboxamidation of arenes, leading to the synthesis of benzamides. This method operates effectively in the presence of Brønsted superacids and suggests the involvement of a superelectrophilic intermediate, highlighting its role in novel synthetic routes (Naredla & Klumpp, 2012).
Antitumor Activity
Cyanoguanidine derivatives, such as CHS 828, have been investigated for their antitumor activity against various types of neuroendocrine tumors. These studies have demonstrated the marked antitumor effects of cyanoguanidine compounds, suggesting their potential as candidate drugs for the treatment of neuroendocrine tumors (Johanson et al., 2006).
Insecticide Development
The development of insecticides has also benefited from the exploration of cyanoguanidine compounds. Bridged-tricyclic cyanoguanidines have been found to act as reversible acetylcholinesterase inhibitors with insecticidal activity, offering a mode of action similar to natural products like Huperzine A. This research points to cyanoguanidines' potential in creating safer and more effective insecticides (Finkelstein et al., 2002).
Glyoxylate Conversion Inhibition
In a study focused on reducing the production of oxalate, which is a major cause of kidney stones, aminoguanidine (a related compound) was shown to bind glyoxylate covalently, thereby reducing its conversion to oxalate in human cells. This suggests a therapeutic avenue for managing conditions related to oxalate metabolism (Berman et al., 2005).
Safety and Hazards
Mecanismo De Acción
Target of Action
Cyanoguanidine oxalate, also known as dicyandiamide, is a cyanoguanidine compound that has been shown to interfere with cellular metabolism . The primary target of this compound is the enzyme nicotinamide phosphoribosyl transferase (NAMPT), which plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism . Inhibition of NAMPT disrupts the NAD+ biosynthesis pathway, leading to a decrease in the availability of NAD+ for cellular processes .
Mode of Action
This compound acts by inhibiting NAMPT, thereby disrupting the NAD+ biosynthesis pathway . This disruption leads to a decrease in the availability of NAD+ for cellular processes, which can result in cell death, particularly in cancer cells that have high energy demands . This compound also interferes with NF-κB signalling, a key pathway involved in the regulation of immune response, cell growth, and survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NAD+ biosynthesis pathway . By inhibiting NAMPT, this compound disrupts the conversion of nicotinamide to nicotinamide mononucleotide, a key step in the NAD+ biosynthesis pathway . This disruption can lead to a decrease in the availability of NAD+ for cellular processes, affecting various downstream effects such as energy production and DNA repair .
Pharmacokinetics
It is known that the systemic exposure of cyanoguanidine compounds can vary greatly between individuals . The time at which the highest drug concentration occurs was found to be around 2.2 hours, and the half-life was around 2.1 hours . The large intra- and interindividual variation in dose level-adjusted maximum plasma concentration and the area under the curve from time 0 h to infinity were observed .
Result of Action
The inhibition of NAMPT by this compound leads to a decrease in the availability of NAD+ for cellular processes . This can result in cell death, particularly in cancer cells that have high energy demands . This compound also interferes with NF-κB signalling, which can affect cell growth and survival .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the nature of the catalyst support material influenced the catalytic performance of cyanoguanidine compounds . Furthermore, the stability of cyanoguanidine compounds can be affected by the presence of alkali . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.
Análisis Bioquímico
Biochemical Properties
Cyanoguanidine oxalate interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in the biosynthesis of oxalate, acetoacetate, and free CoA from oxaloacetate and a short chain acyl-CoA . This process follows Michaelis-Menten kinetics and is optimal at pH 8.0 and a temperature around 44°C .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. For instance, in macrophages, oxalate induces mitochondrial dysfunction and superoxide accumulation, enhancing CCL5 release . This suggests that this compound could influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown that the aminal function of guanidine will act as an N-nucleophile in the additions of unsaturated compounds (the Michael reaction) as well as alkylation and acylation .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. For instance, in the lymphoma cell line U-937 GTB, metabolic activity was the only parameter affected during the first 24 hours of exposure to this compound . After approximately 30 hours, proliferation (DNA synthesis) and protein synthesis ceased, and viability started to decrease .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it is known to participate in the biosynthesis of oxalate, acetoacetate, and free CoA from oxaloacetate and a short chain acyl-CoA .
Transport and Distribution
It is known that oxalate, a product of this compound, is transported and distributed within cells and tissues .
Propiedades
IUPAC Name |
2-cyanoguanidine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4.C2H2O4/c3-1-6-2(4)5;3-1(4)2(5)6/h(H4,4,5,6);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYGSSOKJQOGLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N=C(N)N.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703307 |
Source


|
| Record name | Oxalic acid--N''-cyanoguanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15895-49-5 |
Source


|
| Record name | Oxalic acid--N''-cyanoguanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


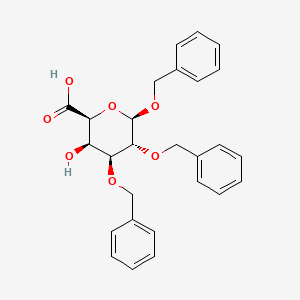
![methyl (1'S,2R,7'R,8'R,9'R)-9'-[(1S)-1-hydroxyethyl]-5-methoxy-3-oxospiro[1H-indole-2,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate](/img/structure/B579701.png)

![Trisodium;5-[(6-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]-8-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B579705.png)
